Head-to-Head FGF2 Competition Binding: SM27 vs. Optimized Bi-Naphthalene Analogs
In a direct competition binding assay against FGF2, SM27 exhibited an IC50 of 3.90 ± 0.23 µM, while the optimized bi-naphthalene analog SM.2–19 achieved a >10-fold improved potency of 0.35 ± 0.03 µM [1]. This head-to-head comparison establishes SM27 as the benchmark lead compound and highlights the structural basis for further optimization.
| Evidence Dimension | FGF2 binding inhibition (IC50) |
|---|---|
| Target Compound Data | 3.90 ± 0.23 µM |
| Comparator Or Baseline | SM.2–19 (bi-naphthalene analog): 0.35 ± 0.03 µM |
| Quantified Difference | ~11.1-fold lower IC50 (improved potency) |
| Conditions | Competition binding assay using recombinant FGF2 and immobilized heparin; n=3 independent experiments |
Why This Matters
SM27 remains the primary reference standard for FGF2 binding inhibition; its well-characterized activity allows precise calibration of screening campaigns and SAR studies.
- [1] Foglieni C, Pagano K, Lessi M, Bugatti A, Moroni E, Pinessi D, et al. Integrating computational and chemical biology tools in the discovery of antiangiogenic small molecule ligands of FGF2 derived from endogenous inhibitors. Sci Rep. 2016;6:23432. Table 1. View Source
